Cas no 930-55-2 (1-Nitrosopyrrolidine)

1-Nitrosopyrrolidine is a nitrosamine compound with the molecular formula C₄H₈N₂O. It is primarily used in research and industrial applications as a precursor or intermediate in organic synthesis. The compound is notable for its role in studies involving nitrosamine formation, carcinogenicity, and chemical reactivity. Its well-defined structure and reactivity make it valuable for investigating reaction mechanisms and developing analytical methods for nitrosamine detection. Due to its potential hazards, proper handling and storage under controlled conditions are essential. Researchers utilize 1-Nitrosopyrrolidine for its consistent performance in experimental settings, particularly in toxicology and synthetic chemistry.
1-Nitrosopyrrolidine structure
1-Nitrosopyrrolidine structure
Product Name:1-Nitrosopyrrolidine
CAS No:930-55-2
MF:C4H8N2O
MW:100.119120597839
CID:804145
PubChem ID:13591
Update Time:2025-05-20

1-Nitrosopyrrolidine Chemical and Physical Properties

Names and Identifiers

    • Pyrrolidine, 1-nitroso-
    • 1-Nitrosopyrrolidine
    • 1-NITROSOPYRROLIDINE,LIGHT-YELLOW OIL
    • N-Nitrosopyrrolidine
    • N-Nitrosopyrrolidine Solution
    • NPYR
    • NSC 18797
    • 1-Nitrosopyrrolidine (ACI)
    • RCRA waste number U180
    • C19285
    • AI3-62030
    • N-Nitrosopyrrolidin
    • N-NITROSOPYRROLIDINE [HSDB]
    • NCGC00249214-01
    • D82025
    • Tetrahydro-N-nitroso-Pyrrole
    • SY115826
    • DTXSID8021062
    • N-PYR
    • Pyrrole, tetrahydro-N-nitroso-
    • RCRA waste no. U180
    • NCGC00256421-01
    • Tox21_302913
    • HSDB 5116
    • FT-0633121
    • Q22138421
    • Pyrrolidine, nitroso-
    • WLN: T5NTJ ANO
    • 1-Nitrosopyrrolidine, 99%
    • Tox21_202356
    • 1-Nitrosopyrrolidine-d4
    • NCGC00259905-01
    • N-Nitrosopyrrolidine 10 microg/mL in Methanol
    • N-Nitroso-pyrrolidine
    • SZ4J5WK201
    • Nitroso-Pyrrolidine
    • NSC18797
    • NS00010284
    • MFCD00003166
    • InChI=1/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H
    • CHEBI:82362
    • 930-55-2
    • N-Nitrosopyrrolidine (NPYR)
    • CCRIS 478
    • 1-Pyrrolidinamine, N-nitroso-
    • No-pyr
    • AKOS006227868
    • CHEMBL351175
    • N-Nitroso-1-Pyrrolidinamine
    • 57371-40-1
    • Nitrosopyrrolidine
    • WNYADZVDBIBLJJ-UHFFFAOYSA-N
    • N-NITROSOPYRROLIDINE [IARC]
    • BRN 0107615
    • SCHEMBL606668
    • EINECS 213-218-8
    • BS-17894
    • EN300-1296527
    • Pyrrolidine, 1-nitroso-; 1-Nitrosopyrrolidine; N-Nitrosopyrrolidine; NPYR; NSC 18797
    • UNII-SZ4J5WK201
    • N-Nitrosopyrrolidine 100 microg/mL in Methanol
    • DTXCID701062
    • 1219802-09-1
    • 5-20-01-00521 (Beilstein Handbook Reference)
    • N-NITROSOPYRROLIDINE [MI]
    • 35884-45-8
    • N-Nitrosopyrrolidin [German]
    • n-nitrosopyrrolidine-d8
    • NSC-18797
    • 1-nitroso-Pyrrolidine
    • CAS-930-55-2
    • DB-057363
    • MDL: MFCD00003166
    • Inchi: 1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2
    • InChI Key: WNYADZVDBIBLJJ-UHFFFAOYSA-N
    • SMILES: O=NN1CCCC1

Computed Properties

  • Exact Mass: 100.06400
  • Monoisotopic Mass: 100.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 68.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 32.7Ų

Experimental Properties

  • Color/Form: Yellow liquid
  • Density: 1.085 g/mL at 25 °C(lit.)
  • Boiling Point: 214 °C(lit.)
  • Flash Point: Fahrenheit: 208.4 ° f
    Celsius: 98 ° c
  • Refractive Index: n20/D 1.489(lit.)
  • PSA: 32.67000
  • LogP: 0.70150
  • Solubility: dissolve in water

1-Nitrosopyrrolidine Security Information

  • Symbol: GHS07 GHS08
  • Signal Word:Warning
  • Hazard Statement: H302,H351
  • Warning Statement: P281
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 40
  • RTECS:UY1575000
  • Hazardous Material Identification: Xn
  • HazardClass:6.1(b)
  • PackingGroup:III
  • Toxicity:LD50 orally in rats: 900 mg/kg (Druckrey)
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R40

1-Nitrosopyrrolidine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Nitrosopyrrolidine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DC312-1g
1-Nitrosopyrrolidine
930-55-2 99%
1g
¥158.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-EK305-100mg
1-Nitrosopyrrolidine
930-55-2
100mg
¥644.0 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N114388-100mg
1-Nitrosopyrrolidine
930-55-2
100mg
¥1129.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N111145-10g
1-Nitrosopyrrolidine
930-55-2 99%
10g
¥340.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N111145-5g
1-Nitrosopyrrolidine
930-55-2 99%
5g
¥213.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N111145-1g
1-Nitrosopyrrolidine
930-55-2 99%
1g
¥58.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N111145-25g
1-Nitrosopyrrolidine
930-55-2 99%
25g
¥680.90 2023-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032594-5g
1-Nitrosopyrrolidine
930-55-2 99%
5g
¥209 2024-05-20
BAI LING WEI Technology Co., Ltd.
APP-9-155-1mL
N-Nitrosopyrrolidine,100 μg/mL in Dichloromethane
930-55-2 100 μg/mL in Dichloromethane
1mL
¥ 309 2022-04-26
BAI LING WEI Technology Co., Ltd.
AS-E0298-1mL
N-Nitrosopyrrolidine,5.0 mg/mL in MeOH
930-55-2 5.0 mg/mL in MeOH
1mL
¥ 494 2022-04-26

1-Nitrosopyrrolidine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ;  5 min, rt
Reference
Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Karami, Bahador; Montazerozohori, Morteza; Habibi, Mohammad Hossein, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Production Method 2

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Sulfuric acid (silica gel bound) Solvents: Dichloromethane ;  10 min, rt
1.2 Solvents: Dichloromethane
1.3 Reagents: Sodium sulfate ;  20 min, rt
Reference
Silica sulfuric acid/NaNO2 as a novel heterogeneous system for the chemoselective N-nitrosation of secondary amines under mild conditions
Zolfigol, Mohammad Ali; Bamoniri, Abdolhamid, Synlett, 2002, (10), 1621-1624

Production Method 3

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite Solvents: Dichloromethane ;  5 min, rt
Reference
N-Nitrosation of secondary amines using p-TSA-NaNO2 as a novel nitrosating agent under mild conditions
Borikar, Sanjay P.; Paul, Vincent, Synthetic Communications, 2010, 40(5), 654-660

Production Method 4

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Reference
Versatile New Reagent for Nitrosation under Mild Conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C. ; Hratchian, Hrant P. ; Baxter, Ryan D., Organic Letters, 2021, 23(9), 3253-3258

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  1H-Imidazolium, 1-methyl-3-[4-(nitrooxy)butyl]-, chloride (1:1) Solvents: Water ;  0 °C; 70 min, rt
Reference
Ionic liquid 1-(4-nitritobutyl)-3-methylimidazolium chloride as a new reagent for the efficient N-nitrosation of secondary amines under mild conditions
Valizadeh, Hassan; Gholipour, Hamid; Shomali, Ashkan, Monatshefte fuer Chemie, 2012, 143(3), 467-470

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Ferric nitrate Solvents: Acetonitrile ;  8 h, 70 °C
Reference
Synthesis method of N-nitrosation product of secondary amine by electrolysis
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: 2-Nitropropane ,  Oxygen Catalysts: 4-(4-Fluorophenyl)-1,2-naphthalenedione ;  12 h, 80 °C
Reference
Substrate Promiscuity of ortho-Naphthoquinone Catalyst: Catalytic Aerobic Amine Oxidation Protocols to Deaminative Cross-Coupling and N-Nitrosation
Si, Tengda; Kim, Hun Young ; Oh, Kyungsoo, ACS Catalysis, 2019, 9(10), 9216-9221

Production Method 8

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Nafion H Solvents: Dichloromethane ,  Water ;  30 min, rt
Reference
The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; Habibi, Davood; Mirjalili, BiBi Fatemeh; Bamoniri, Abdolhamid, Tetrahedron Letters, 2003, 44(16), 3345-3349

Production Method 9

Reaction Conditions
1.1 Reagents: Poly(vinylpyrrolidone) (cross-linked, oxidized, reaction products with N2O4) Solvents: Dichloromethane ;  rt
Reference
Selective N-nitrosation of amines, N-alkylamides, and N-alkylureas by N2O4 supported on cross-linked polyvinylpyrrolidone (PVP-N2O4)
Iranpoor, Nasser; Firouzabadi, Habib; Pourali, Ali-Reza, Synthesis, 2003, (10), 1591-1597

Production Method 10

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium nitrite Solvents: Dichloromethane ;  1 h, rt
Reference
A simple and efficient method for the N-nitrosation of secondary amines with NaNO2-Ac2O under mild conditions
Hou, Jian-Ye; Wang, Yu-Lu; Wang, Jin-Ye, Journal of Chemical Research, 2003, (10), 626-627

Production Method 11

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  Trichloromelamine Solvents: Dichloromethane ,  Water ;  15 min, rt
Reference
Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2
Bamoniri, A.; Zolfigol, M. A.; Mirjalili, B. F.; Fallah, F., Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Water ,  Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ;  15 min, rt
Reference
Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions
Montazerozohori, Morteza; Karami, Bahador, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Production Method 13

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid ,  Silica ,  Sodium nitrite Solvents: Dichloromethane
Reference
Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions
Zolfigol, Mohammad Ali; Choghamarani, Arash Ghorbani; Hazarkhani, Hassan, Synlett, 2002, (6), 1002-1004

Production Method 14

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  rt
Reference
Preparation of 2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide derivatives as nitrosation reagents for nitrosation of amines, alcohols, and thiols
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: 1,2-Benzisothiazole, 2,3-dihydro-3,3-dimethyl-2-nitroso-, 1,1-dioxide Solvents: Dichloromethane ;  2 h, rt
Reference
A versatile new reagent for nitrosation under mild conditions
Galloway, Jordan D.; Sarabia, Cristian; Fettinger, James C.; Hratchian, Hrant P.; Baxter, Ryan D., ChemRxiv, 2021, 1, 1-6

Production Method 16

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrate ,  Water ,  Poly(sulfonyl-1,3-phenylenesulfonylimino-1,2-ethanediylimino) (brominated) Solvents: Dichloromethane ;  3 min, rt
Reference
Facile N-nitrosation of secondary amines using poly(N,N'-dibromo-N-ethylene-benzene-1,3-disulfonamide) and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide/NaNO2 under mild conditions
Ghorbani-Vaghei, Ramin; Shiri, Lotfi; Ghorbani-Choghamarani, Arash, Letters in Organic Chemistry, 2013, 10(3), 204-208

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Bismuth trichloride Solvents: Dichloromethane ;  25 min, rt
Reference
Bismuth chloride-sodium nitrite. A novel reagent for chemoselective N-nitrosation
Chaskar, Atul C.; Langi, Bhushan P.; Deorukhkar, Amol; Deokar, Hrushikesh, Synthetic Communications, 2009, 39(4), 604-612

Production Method 18

Reaction Conditions
1.1 Reagents: Tetrabutylammonium perchlorate ,  Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Acetonitrile ;  4 h, 70 °C
Reference
Electrochemical Nonacidic N-Nitrosation/N-Nitration of Secondary Amines through a Biradical Coupling Reaction
Zhao, Ji-Ping; Ding, Lu-jia; Wang, Peng-Cheng; Liu, Ying; Huang, Min-Jun; et al, Advanced Synthesis & Catalysis, 2020, 362(22), 5036-5043

Production Method 19

Reaction Conditions
1.1 Reagents: Silica ,  Sodium nitrite ,  2-Chloro-1-methylpyridinium iodide Solvents: Hexane ,  Water ;  0.5 h, rt
Reference
Mukaiyama reagent/NaNO2/wet SiO2 as a mild and heterogeneous reagent system for the N-nitrosation of amines and preparation of azides from hydrazines
Azadi, Roya; Kolivand, Khatereh, Tetrahedron Letters, 2015, 56(41), 5613-5615

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  1-Butyl-3-methylimidazolium nitrate Solvents: Water ;  5 °C; 30 min, 5 - 25 °C
Reference
1-butyl-3-methylimidazolium nitrite as a reagent for the efficient N-nitrosation of secondary amines
Valizadeh, H.; Gholipour, H., Journal of the Iranian Chemical Society, 2011, 8(3), 857-861

1-Nitrosopyrrolidine Preparation Products

1-Nitrosopyrrolidine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:930-55-2)1-亚硝基吡咯烷
Order Number:LE1659393;LE11794
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:930-55-2)1-Nitrosopyrrolidine
Order Number:1659393
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Monday, 14 April 2025 21:49
Price ($):discuss personally
Email:sales2@senfeida.com

Additional information on 1-Nitrosopyrrolidine

1-Nitrosopyrrolidine (CAS No. 930-55-2): Properties, Applications, and Research Insights

1-Nitrosopyrrolidine (CAS No. 930-55-2) is a nitrogen-containing heterocyclic compound that has garnered significant attention in both academic and industrial research. This organic compound, characterized by its pyrrolidine ring with a nitroso functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula is C4H8N2O, and it exhibits unique reactivity due to the presence of the nitroso group, making it valuable for various applications.

The chemical properties of 1-Nitrosopyrrolidine include a molecular weight of 100.12 g/mol and a distinct yellow to orange appearance in its pure form. Researchers often explore its stability under different conditions, as the nitroso group can participate in diverse chemical reactions, such as nitrosation and redox processes. Its solubility in organic solvents like ethanol and acetone makes it a preferred choice for laboratory-scale reactions.

One of the most searched questions about 1-Nitrosopyrrolidine is its role in pharmaceutical research. While not a drug itself, this compound is frequently utilized as a building block for synthesizing more complex molecules. Its ability to introduce nitroso functionalities into target structures is particularly valuable in medicinal chemistry, where researchers investigate novel compounds for therapeutic potential. Recent studies have highlighted its use in developing enzyme inhibitors and bioactive probes.

In material science, 1-Nitrosopyrrolidine CAS 930-55-2 has shown promise as a precursor for functionalized polymers. The compound's reactivity allows for the modification of polymer chains, potentially leading to materials with enhanced properties. This application aligns with current trends in sustainable material development, a hot topic in scientific circles and industrial applications.

Environmental researchers have examined the degradation pathways of 1-Nitrosopyrrolidine, particularly its behavior in aqueous systems. Understanding these processes is crucial for assessing the environmental impact of chemical compounds, a subject of growing public concern. The compound's photochemical stability and potential transformation products are active areas of investigation, especially in the context of green chemistry principles.

Analytical chemists frequently employ advanced techniques like HPLC and mass spectrometry to detect and quantify 1-Nitrosopyrrolidine in complex mixtures. The development of sensitive analytical methods for this compound supports quality control in manufacturing processes and environmental monitoring programs. Recent advancements in analytical instrumentation have improved detection limits for such nitrogen-containing compounds.

The safety profile of 1-Nitrosopyrrolidine (930-55-2) is another common search topic among professionals. While comprehensive toxicological data continues to be developed, researchers emphasize proper handling procedures in laboratory settings. The scientific community maintains ongoing discussions about best practices for working with reactive nitrogen compounds, reflecting broader concerns about laboratory safety standards.

Market analysis indicates steady demand for 1-Nitrosopyrrolidine among research institutions and specialty chemical manufacturers. The compound's niche applications in organic synthesis and chemical research ensure its continued relevance. Suppliers typically offer it in various purity grades to meet different research requirements, with analytical standards being particularly important for method development and validation studies.

Emerging research directions for 1-Nitrosopyrrolidine include its potential in catalysis and coordination chemistry. The nitroso group's ability to coordinate with metal centers opens possibilities for designing novel catalytic systems. These investigations align with current interests in energy-efficient chemical processes and atom-economical reactions, addressing pressing challenges in industrial chemistry.

For researchers sourcing 1-Nitrosopyrrolidine CAS No. 930-55-2, understanding storage requirements is essential. The compound typically requires protection from light and moisture to maintain stability, with recommendations for storage in amber glass containers under inert atmospheres. These handling considerations reflect general best practices for nitroso compound storage in research environments.

The synthesis of 1-Nitrosopyrrolidine continues to be refined, with recent literature describing improved methods for its preparation. These developments aim to enhance yield and purity while minimizing byproduct formation, addressing the growing demand for high-purity chemical intermediates in advanced research applications.

In conclusion, 1-Nitrosopyrrolidine (930-55-2) remains an important compound in chemical research, with applications spanning multiple disciplines. Its unique chemical properties and versatility as a synthetic building block ensure its continued use in academic and industrial settings. As research trends evolve toward sustainable chemistry and molecular design, this compound will likely maintain its relevance in scientific investigations and technological developments.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:930-55-2)1-亚硝基吡咯烷
LE1659393;LE11794
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-55-2)1-Nitrosopyrrolidine
1659393
Purity:98%
Quantity:Company Customization
Price ($):Inquiry
Email